molecular formula C9H5ClF4O B13589902 3'-Fluoro-5'-(trifluoromethyl)phenacyl chloride

3'-Fluoro-5'-(trifluoromethyl)phenacyl chloride

Cat. No.: B13589902
M. Wt: 240.58 g/mol
InChI Key: NMWHIFKVTRDNQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride is an organic compound characterized by the presence of both fluorine and chlorine atoms, as well as a trifluoromethyl group

Preparation Methods

The synthesis of 3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride typically involves the reaction of 3-fluoro-5-(trifluoromethyl)benzoyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the high purity of the final product.

Chemical Reactions Analysis

3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and trifluoromethyl groups enhances the compound’s ability to form strong interactions with these targets, leading to its biological effects. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride can be compared with other similar compounds, such as:

The uniqueness of 3’-Fluoro-5’-(trifluoromethyl)phenacyl chloride lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H5ClF4O

Molecular Weight

240.58 g/mol

IUPAC Name

2-chloro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H5ClF4O/c10-4-8(15)5-1-6(9(12,13)14)3-7(11)2-5/h1-3H,4H2

InChI Key

NMWHIFKVTRDNQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)F)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.